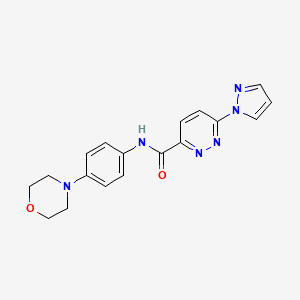

N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

CAS No.: 1351588-47-0

Cat. No.: VC6617428

Molecular Formula: C18H18N6O2

Molecular Weight: 350.382

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351588-47-0 |

|---|---|

| Molecular Formula | C18H18N6O2 |

| Molecular Weight | 350.382 |

| IUPAC Name | N-(4-morpholin-4-ylphenyl)-6-pyrazol-1-ylpyridazine-3-carboxamide |

| Standard InChI | InChI=1S/C18H18N6O2/c25-18(16-6-7-17(22-21-16)24-9-1-8-19-24)20-14-2-4-15(5-3-14)23-10-12-26-13-11-23/h1-9H,10-13H2,(H,20,25) |

| Standard InChI Key | WTZWFFPRGOQZEV-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features three distinct heterocyclic components:

-

Pyridazine Core: A six-membered aromatic ring with two adjacent nitrogen atoms, known for its electron-deficient nature and role in modulating pharmacokinetic properties .

-

Pyrazole Substituent: A five-membered ring with two nitrogen atoms at positions 1 and 2, contributing to hydrogen-bonding interactions and metabolic stability .

-

Morpholine Moiety: A six-membered oxygen- and nitrogen-containing ring that enhances solubility and bioavailability through its polar characteristics.

The carboxamide group (-CONH-) bridges the pyridazine core and the 4-morpholinophenyl group, enabling potential interactions with biological targets via hydrogen bonding .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₆O₂ |

| Molecular Weight | 350.382 g/mol |

| IUPAC Name | N-(4-morpholin-4-ylphenyl)-6-(pyrazol-1-yl)pyridazine-3-carboxamide |

| SMILES | C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4 |

| Solubility | Not experimentally determined |

Synthesis and Characterization

Example Reaction Scheme:

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry: Molecular ion peak at m/z 350.4 ([M+H]⁺).

-

Infrared (IR) Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and morpholine C-O-C (~1100 cm⁻¹) .

| Target Pathway | Proposed Mechanism |

|---|---|

| Bacterial DNA Gyrase | Inhibition of ATP-binding domain |

| Mycobacterial InhA | Disruption of enoyl-ACP reductase |

| Kinase Signaling | ATP-competitive inhibition |

Structure-Activity Relationship (SAR) Considerations

-

Morpholine Substitution: Replacement with smaller heterocycles (e.g., piperidine) reduces activity due to decreased solubility .

-

Pyrazole Position: Shifting the pyrazole to the 5-position of pyridazine abolishes antimicrobial efficacy, highlighting the importance of regiochemistry .

-

Carboxamide Linker: Replacing -CONH- with -CH₂NH- lowers target affinity, emphasizing the role of hydrogen bonding .

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to reduce reaction steps and improve yields.

-

Target Identification: Use computational docking to predict binding sites in bacterial and cancer targets.

-

Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume